molecular formula C21H22Cl4O5 B3352240 (2S,3R,4R,5R)-4-((2,4-dichlorobenzyl)oxy)-5-(((2,4-dichlorobenzyl)oxy)methyl)-2-methoxy-3-methyltetrahydrofuran-3-ol CAS No. 443642-31-7

(2S,3R,4R,5R)-4-((2,4-dichlorobenzyl)oxy)-5-(((2,4-dichlorobenzyl)oxy)methyl)-2-methoxy-3-methyltetrahydrofuran-3-ol

Cat. No.: B3352240
CAS No.: 443642-31-7
M. Wt: 496.2 g/mol
InChI Key: WYPCSQZGBZNWBF-MXEMCNAFSA-N
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Description

(2S,3R,4R,5R)-4-((2,4-dichlorobenzyl)oxy)-5-(((2,4-dichlorobenzyl)oxy)methyl)-2-methoxy-3-methyltetrahydrofuran-3-ol is a useful research compound. Its molecular formula is C21H22Cl4O5 and its molecular weight is 496.2 g/mol. The purity is usually 95%.
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Scientific Research Applications

Sorption Studies

Studies on the sorption behavior of phenoxy herbicides, including those with chlorinated compounds similar in nature to the dichlorobenzyl groups present in the target compound, show significant insights into environmental behavior. Sorption to soil components like organic matter and iron oxides is crucial for understanding the environmental fate and mobility of such compounds (Werner, Garratt, & Pigott, 2012).

Biomass Conversion

Research into converting plant biomass into furan derivatives, with discussions around compounds like 5-Hydroxymethylfurfural (HMF), reflects the interest in transforming organic matter into valuable chemicals for various applications including fuels and materials. This aligns with the broader context of research into complex organic compounds and their potential industrial applications (Chernyshev, Kravchenko, & Ananikov, 2017).

Lignin Acidolysis

The acidolysis of lignin model compounds, which involves breaking down complex organic molecules into simpler forms, is relevant to understanding the chemical transformations that similar complex molecules might undergo. This research has implications for biofuel production and the utilization of lignin, a major component of biomass (Yokoyama, 2015).

Enzymatic Degradation of Pollutants

The enzymatic approach to degrading organic pollutants highlights the potential for using biological means to address contamination by complex organic molecules, potentially including those with structures similar to the target compound. This research offers insights into sustainable remediation strategies (Husain & Husain, 2007).

Environmental Estrogens

Methoxychlor, an environmental estrogen with chlorinated aromatic structures, serves as a model for understanding the environmental and health impacts of similar compounds. This research underscores the importance of studying the biological effects of chlorinated organic compounds (Cummings, 1997).

Properties

IUPAC Name

(2S,3R,4R,5R)-4-[(2,4-dichlorophenyl)methoxy]-5-[(2,4-dichlorophenyl)methoxymethyl]-2-methoxy-3-methyloxolan-3-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22Cl4O5/c1-21(26)19(29-10-13-4-6-15(23)8-17(13)25)18(30-20(21)27-2)11-28-9-12-3-5-14(22)7-16(12)24/h3-8,18-20,26H,9-11H2,1-2H3/t18-,19-,20+,21-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WYPCSQZGBZNWBF-MXEMCNAFSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C(C(OC1OC)COCC2=C(C=C(C=C2)Cl)Cl)OCC3=C(C=C(C=C3)Cl)Cl)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@]1([C@@H]([C@H](O[C@@H]1OC)COCC2=C(C=C(C=C2)Cl)Cl)OCC3=C(C=C(C=C3)Cl)Cl)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22Cl4O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101142630
Record name Methyl 3,5-bis-O-[(2,4-dichlorophenyl)methyl]-2-C-methyl-α-D-ribofuranoside
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101142630
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

496.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

443642-31-7
Record name Methyl 3,5-bis-O-[(2,4-dichlorophenyl)methyl]-2-C-methyl-α-D-ribofuranoside
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=443642-31-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl 3,5-bis-O-[(2,4-dichlorophenyl)methyl]-2-C-methyl-α-D-ribofuranoside
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101142630
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(2S,3R,4R,5R)-4-((2,4-dichlorobenzyl)oxy)-5-(((2,4-dichlorobenzyl)oxy)methyl)-2-methoxy-3-methyltetrahydrofuran-3-ol
Reactant of Route 2
Reactant of Route 2
(2S,3R,4R,5R)-4-((2,4-dichlorobenzyl)oxy)-5-(((2,4-dichlorobenzyl)oxy)methyl)-2-methoxy-3-methyltetrahydrofuran-3-ol
Reactant of Route 3
Reactant of Route 3
(2S,3R,4R,5R)-4-((2,4-dichlorobenzyl)oxy)-5-(((2,4-dichlorobenzyl)oxy)methyl)-2-methoxy-3-methyltetrahydrofuran-3-ol
Reactant of Route 4
Reactant of Route 4
(2S,3R,4R,5R)-4-((2,4-dichlorobenzyl)oxy)-5-(((2,4-dichlorobenzyl)oxy)methyl)-2-methoxy-3-methyltetrahydrofuran-3-ol
Reactant of Route 5
Reactant of Route 5
(2S,3R,4R,5R)-4-((2,4-dichlorobenzyl)oxy)-5-(((2,4-dichlorobenzyl)oxy)methyl)-2-methoxy-3-methyltetrahydrofuran-3-ol
Reactant of Route 6
Reactant of Route 6
(2S,3R,4R,5R)-4-((2,4-dichlorobenzyl)oxy)-5-(((2,4-dichlorobenzyl)oxy)methyl)-2-methoxy-3-methyltetrahydrofuran-3-ol

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